molecular formula C10H12N2O B7508733 N-cyclopropyl-6-methylpyridine-2-carboxamide

N-cyclopropyl-6-methylpyridine-2-carboxamide

Cat. No. B7508733
M. Wt: 176.21 g/mol
InChI Key: SAFKQYRBSOOLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-6-methylpyridine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland in Australia and has since been the subject of numerous studies due to its potential as an anti-cancer drug.

Scientific Research Applications

N-cyclopropyl-6-methylpyridine-2-carboxamide has been the subject of numerous studies due to its potential as an anti-cancer drug. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and survival of cancer cells. In preclinical studies, N-cyclopropyl-6-methylpyridine-2-carboxamide has demonstrated efficacy against a variety of cancer types, including breast, ovarian, and pancreatic cancers.

Mechanism of Action

N-cyclopropyl-6-methylpyridine-2-carboxamide works by selectively inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in the inhibition of cancer cell growth and survival. N-cyclopropyl-6-methylpyridine-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which plays a key role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-6-methylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-cyclopropyl-6-methylpyridine-2-carboxamide has also been shown to inhibit ribosome biogenesis and protein synthesis, leading to a reduction in cancer cell growth and survival. In addition, N-cyclopropyl-6-methylpyridine-2-carboxamide has been shown to have immunomodulatory effects, which may enhance its anti-cancer activity.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-6-methylpyridine-2-carboxamide has several advantages for lab experiments. It has been shown to selectively target cancer cells, making it a promising anti-cancer drug candidate. N-cyclopropyl-6-methylpyridine-2-carboxamide has also been shown to have immunomodulatory effects, which may enhance its anti-cancer activity. However, the synthesis of N-cyclopropyl-6-methylpyridine-2-carboxamide is challenging, and the yield of this process is typically low, making it difficult to produce large quantities of the compound for preclinical and clinical studies.

Future Directions

There are several future directions for research on N-cyclopropyl-6-methylpyridine-2-carboxamide. One area of focus is the development of more efficient synthesis methods to increase the yield of N-cyclopropyl-6-methylpyridine-2-carboxamide. Another area of focus is the identification of biomarkers that can be used to predict patient response to N-cyclopropyl-6-methylpyridine-2-carboxamide. Additionally, there is ongoing research on the combination of N-cyclopropyl-6-methylpyridine-2-carboxamide with other anti-cancer agents to enhance its efficacy. Finally, there is interest in exploring the potential of N-cyclopropyl-6-methylpyridine-2-carboxamide as an immunomodulatory agent for the treatment of cancer.

Synthesis Methods

The synthesis of N-cyclopropyl-6-methylpyridine-2-carboxamide involves several steps, starting with the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to form the amide, which is subsequently treated with trifluoroacetic acid to remove the protecting group and yield N-cyclopropyl-6-methylpyridine-2-carboxamide in its final form. The yield of this process is typically around 20-30%, making it a challenging synthesis method.

properties

IUPAC Name

N-cyclopropyl-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-2-4-9(11-7)10(13)12-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFKQYRBSOOLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.